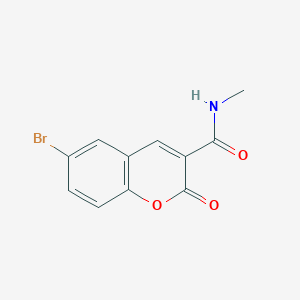

6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

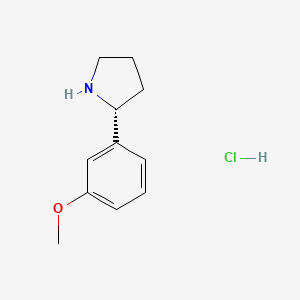

6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide, also known as BMOC, is a heterocyclic compound that belongs to the class of chromene derivatives. It has gained significant attention due to its potential applications in the field of medicinal chemistry. The molecular formula of this compound is C11H8BrNO3 .

Synthesis Analysis

The synthesis of this compound involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate . This reaction is catalyzed by CF3COOH . A series of coumarin-3-carboxamide analogues have also been synthesized and evaluated for their ability to inhibit pancreatic lipase (PL) .Molecular Structure Analysis

The molecular structure of this compound has been confirmed by single crystal X-rays diffraction analysis . The asymmetric unit contained two identical molecules A and B which are different with respect to crystallography .Chemical Reactions Analysis

This compound derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds have been optimized to achieve nanomolar potency. They are crucial for studying GPR35’s physiological and pathological roles and its potential as a therapeutic target.Physical And Chemical Properties Analysis

The molecular formula of this compound is C11H8BrNO3 . The average mass of the molecule is 282.090 Da and the monoisotopic mass is 280.968750 Da .Wissenschaftliche Forschungsanwendungen

G Protein-Coupled Receptor GPR35 Agonists

6-Bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide derivatives have been identified as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds, including 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, exhibit high selectivity against related receptors and have been optimized to achieve nanomolar potency. They are crucial for studying GPR35's physiological and pathological roles and its potential as a therapeutic target (Funke, Thimm, Schiedel, & Müller, 2013).

Photosensitive Polymers

Derivatives of this compound have been utilized in synthesizing photosensitive aromatic polyamides. These polymers contain coumarin chromophores, which offer unique properties such as high solubility in polar solvents, amorphous nature, and the ability to form crosslinks under UV illumination, making them suitable for various applications including materials science and photonics (Nechifor, 2009).

Antimicrobial Agents

Compounds synthesized from 2-oxo-2H-chromene-3-carboxamide have shown significant antimicrobial activities. For instance, derivatives like 1-mercaptopyrrolo[3,4-c]chromene-3,4-dione have been used as building blocks for azole systems, demonstrating high antimicrobial activity against various bacterial strains, showcasing their potential as antimicrobial agents (Azab, Azab, & Elkanzi, 2017).

Fluorescent Chemosensors

Novel coumarin derivatives, including 6-nitro-N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide, have been proposed as efficient fluorescent probes for Cu(2+) detection. These compounds offer high selectivity over other metal ions in aqueous solutions, highlighting their application in environmental monitoring and analytical chemistry (Bekhradnia, Domehri, & Khosravi, 2016).

Wirkmechanismus

The mechanism of action of 6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide involves interaction with important active site amino acids, namely Phe 77, Arg 256, His 263, etc . The docking study confirmed the interaction of analogue 5q (MolDock score of -113.845 kcal mol -1) with these amino acids . The MolDock scores displayed a substantial association with their inhibitory activity (Pearson’s r = 0.5139), which was consistent with the in vitro results for these analogues .

Eigenschaften

IUPAC Name |

6-bromo-N-methyl-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-13-10(14)8-5-6-4-7(12)2-3-9(6)16-11(8)15/h2-5H,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZVROQMTPHIOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2694774.png)

amine](/img/structure/B2694776.png)

![2-[3-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2694777.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2694778.png)

![(4-chlorophenyl)[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2694792.png)

![3-{4-[(4-Chlorophenyl)sulfonyl]piperazinyl}propanoic acid](/img/structure/B2694796.png)